molecular formula C11H11F2N3O2 B11730212 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11730212
M. Wt: 255.22 g/mol
InChI Key: ABHVUWLQDUGPPJ-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a difluoromethyl-pyrazole group and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol typically involves the reaction of 1-(difluoromethyl)-1H-pyrazole with a benzene derivative under specific conditions. The process may include steps such as:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents.

    Coupling with benzene derivatives: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The difluoromethyl-pyrazole group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
  • 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine hydrochloride

Uniqueness

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern and the presence of both difluoromethyl and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11F2N3O2

Molecular Weight

255.22 g/mol

IUPAC Name

4-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C11H11F2N3O2/c12-11(13)16-4-3-10(15-16)14-6-7-1-2-8(17)5-9(7)18/h1-5,11,17-18H,6H2,(H,14,15)

InChI Key

ABHVUWLQDUGPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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